molecular formula C13H18N2O4 B2374536 tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-3-methyl-1H-pyrazole-1-carboxylate CAS No. 1785824-78-3

tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-3-methyl-1H-pyrazole-1-carboxylate

Cat. No.: B2374536
CAS No.: 1785824-78-3
M. Wt: 266.297
InChI Key: AQQHBGSVTSWVII-VOTSOKGWSA-N
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Description

This compound is a unique chemical with the IUPAC name tert-butyl (E)-4- (3-methoxy-3-oxoprop-1-en-1-yl)-3-methyl-1H-pyrazole-1-carboxylate . It has a molecular weight of 266.3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O4/c1-9-10 (6-7-11 (16)18-5)8-15 (14-9)12 (17)19-13 (2,3)4/h6-8H,1-5H3/b7-6+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.

Scientific Research Applications

Synthesis and Intermediary Role in Biologically Active Compounds

Research has highlighted the significance of tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-3-methyl-1H-pyrazole-1-carboxylate and its derivatives in the synthesis of biologically active compounds. For example, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the production of crizotinib, has been documented. This compound was synthesized from tert-butyl-4-hydroxypiperidine-1-carboxylate, demonstrating its intermediary role in creating biologically significant molecules (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Hydrogen-Bonded Structures in Crystallography

The study of hydrogen-bonded structures in crystallography has been enriched by this chemical. For instance, the molecules of 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole are linked into simple chains by a single C-H...N hydrogen bond, indicating the compound's role in forming specific molecular arrangements in crystal structures (Abonía, Rengifo, Cobo, Low, & Glidewell, 2007).

Role in the Synthesis of mTOR Targeted PROTAC Molecule

Another significant application is its role in the synthesis of mTOR targeted PROTAC molecules. Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, an intermediate of the target mTOR targeted PROTAC molecule PRO1, is synthesized using palladium-catalyzed Suzuki reaction, showcasing the chemical's importance in advanced pharmaceutical manufacturing (Zhang, Huang, Cao, Gong, Gan, & Mao, 2022).

Properties

IUPAC Name

tert-butyl 4-[(E)-3-methoxy-3-oxoprop-1-enyl]-3-methylpyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-9-10(6-7-11(16)18-5)8-15(14-9)12(17)19-13(2,3)4/h6-8H,1-5H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQHBGSVTSWVII-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=CC(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1/C=C/C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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